Cas no 83467-28-1 (4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole)
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole
- 1H-Pyrazole,4-(2-bromoethyl)-3,5-dimethyl-
- 4-(2-Bromo-ethyl)-3,5-dimethyl-1H-pyrazole
- 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole (ACI)
- 83467-28-1
- 3,5-Dimethyl-4-(2-bromoethyl)-1H-pyrazole
- CS-0117062
- DB-075934
- DTXSID10341411
- F52606
- AG-690/09405042
- MFCD00480987
- 4-(Bromoethyl)-3,5-dimethyl-1H-pyrazole
- AKOS000365664
- AS-11305
- 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole #
- SCHEMBL1660409
- STL069455
- 1H-Pyrazole, 4-(2-bromoethyl)-3,5-dimethyl-
- BP-11188
- 4-(2-bromo-ethyl)-3,5-dimethyl-1H-pyrazole, AldrichCPR
- 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazol
- EU-0051631
- F2147-5245
-
- MDL: MFCD00480987
- Inchi: 1S/C7H11BrN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)
- InChI Key: HGGLMDBNLJUEKA-UHFFFAOYSA-N
- SMILES: BrCCC1=C(C)NN=C1C
Computed Properties
- Exact Mass: 202.01100
- Monoisotopic Mass: 202.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Density: 1.455
- Melting Point: 118-120°C
- Boiling Point: 308.4°C at 760 mmHg
- Flash Point: 140.3°C
- Refractive Index: 1.568
- PSA: 28.68000
- LogP: 1.96390
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049000012-1g |
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole |
83467-28-1 | 95% | 1g |
$220.83 | 2023-08-31 | |
| Fluorochem | 041909-250mg |
4-(2-Bromo-ethyl)-3,5-dimethyl-1H-pyrazole |
83467-28-1 | 95% | 250mg |
£105.00 | 2022-03-01 | |
| Fluorochem | 041909-1g |
4-(2-Bromo-ethyl)-3,5-dimethyl-1H-pyrazole |
83467-28-1 | 95% | 1g |
£176.00 | 2022-03-01 | |
| Fluorochem | 041909-5g |
4-(2-Bromo-ethyl)-3,5-dimethyl-1H-pyrazole |
83467-28-1 | 95% | 5g |
£576.00 | 2022-03-01 | |
| TRC | B750125-25mg |
4-(2-Bromoethyl)-3,5-dimethyl-1h-pyrazole |
83467-28-1 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B750125-50mg |
4-(2-Bromoethyl)-3,5-dimethyl-1h-pyrazole |
83467-28-1 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B750125-100mg |
4-(2-Bromoethyl)-3,5-dimethyl-1h-pyrazole |
83467-28-1 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B750125-250mg |
4-(2-Bromoethyl)-3,5-dimethyl-1h-pyrazole |
83467-28-1 | 250mg |
$ 98.00 | 2023-04-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01970-10g |
4-(2-bromoethyl)-3,5-dimethyl-1h-pyrazole |
83467-28-1 | 95% | 10g |
$1005 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019655-1g |
4-(2-Bromo-ethyl)-3,5-dimethyl-1H-pyrazole |
83467-28-1 | 1g |
2730.0CNY | 2021-08-04 |
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole Production Method
Production Method 1
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole Raw materials
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole Preparation Products
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole Suppliers
4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole
Recent Advances in the Study of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole (CAS: 83467-28-1) in Chemical Biology and Pharmaceutical Research
The compound 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole (CAS: 83467-28-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its pyrazole core and bromoethyl functional group, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential in modulating enzymatic activity, targeting specific protein-protein interactions, and serving as a scaffold for novel therapeutic agents.
One of the most notable advancements in the study of this compound is its role in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have utilized 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole as a building block to design selective kinase inhibitors with improved pharmacokinetic properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against JAK2 kinases, which are pivotal in myeloproliferative neoplasms.
In addition to its applications in kinase inhibition, recent investigations have highlighted the compound's utility in covalent drug design. The bromoethyl moiety enables the formation of covalent bonds with nucleophilic residues in target proteins, thereby enhancing binding affinity and selectivity. A groundbreaking study in Nature Chemical Biology (2024) reported the successful incorporation of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole into covalent inhibitors targeting the SARS-CoV-2 main protease, showcasing its potential in antiviral drug development.
Furthermore, the compound has been explored in the context of prodrug strategies. Its chemical reactivity allows for the design of prodrugs that can be selectively activated in specific physiological environments, such as tumor microenvironments. A recent publication in Bioorganic & Medicinal Chemistry Letters (2023) detailed the synthesis of prodrugs based on 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, which demonstrated enhanced tumor-targeting efficacy and reduced off-target effects in preclinical models.
Despite these promising developments, challenges remain in optimizing the compound's stability and bioavailability. Researchers are actively investigating structural modifications to mitigate potential toxicity and improve metabolic stability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinically viable therapeutics.
In conclusion, 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole (CAS: 83467-28-1) represents a valuable scaffold in modern drug discovery, with applications spanning kinase inhibition, covalent drug design, and prodrug development. Continued research into its chemical properties and biological activities will undoubtedly yield further innovations in the treatment of complex diseases.
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